1,3-Dicyclohexyl-1,3-dimethyldisiloxane-1,3-diol

Description

Molecular Architecture and Bonding Configuration

IUPAC Nomenclature and Systematic Identification

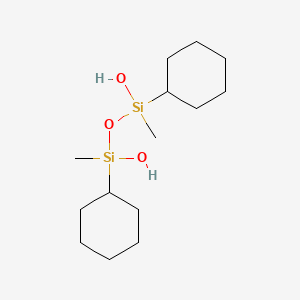

The compound’s IUPAC name, 1,3-dicyclohexyl-1,3-dimethyldisiloxane-1,3-diol , reflects its disiloxane backbone and substituent positions. The siloxane moiety (Si-O-Si) connects two silicon atoms, each bonded to a cyclohexyl and methyl group. Hydroxyl (-OH) groups occupy the terminal positions of the siloxane chain. The molecular formula is C₁₄H₃₀O₃Si₂ , with a molecular weight of 302.57 g/mol .

Key Structural Components

| Component | Description |

|---|---|

| Disiloxane core | Two silicon atoms bridged by oxygen (Si-O-Si), forming the siloxane backbone |

| Cyclohexyl groups | Bulky, hydrophobic substituents attached to Si atoms at positions 1 and 3 |

| Methyl groups | Small, hydrophobic substituents attached to Si atoms at positions 1 and 3 |

| Hydroxyl groups | Terminal -OH groups enabling hydrogen bonding and reactivity |

Siloxane Backbone Geometry and Conformational Analysis

The siloxane backbone adopts a tetrahedral geometry at each silicon center, with bond angles and lengths characteristic of silicon-oxygen bonds.

Bond Parameters

| Parameter | Value (Disiloxane) | Value (Carbon Analogue) | Source |

|---|---|---|---|

| Si-O bond length | ~1.64 Å | ~1.41 Å (C-O) | |

| Si-O-Si angle | 142–144° | 111° (C-O-C) | |

| Bond strength | ~452 kJ/mol | ~360 kJ/mol |

The Si-O-Si angle is significantly larger than the C-O-C angle in ethers due to reduced steric hindrance and negative hyperconjugation effects involving oxygen p orbitals and silicon σ** orbitals. This geometry minimizes repulsion between substituents and enhances rotational flexibility around the Si-O-Si bond.

Cyclohexyl-Methyl Substitution Patterns

Each silicon atom bears one cyclohexyl and one methyl group, arranged in a tetrahedral configuration . The cyclohexyl groups adopt chair conformations , with substituents positioned to minimize steric strain.

Substituent Orientation

| Substituent | Position on Si | Conformational Preference |

|---|---|---|

| Cyclohexyl | Equatorial | Minimizes 1,3-diaxial interactions |

| Methyl | Axial | Less steric hindrance |

The cyclohexyl groups’ bulkiness favors equatorial placement, while methyl groups occupy axial positions to reduce strain. This arrangement contributes to the compound’s stability and hydrophobicity.

Detailed Structural Analysis

Hydrogen Bonding and Intermolecular Interactions

The terminal hydroxyl groups enable hydrogen bonding , which influences the compound’s crystallinity and solubility. These interactions are weaker than in aliphatic diols due to the siloxane backbone’s electron-withdrawing effects.

Comparative Solubility

| Solvent | Solubility Trend | Reasoning |

|---|---|---|

| Non-polar | High | Cyclohexyl groups enhance hydrophobicity |

| Polar | Moderate | Hydroxyl groups facilitate limited H-bonding |

Electronic Structure and Reactivity

The siloxane backbone’s electron-deficient nature (due to Si-O bond polarity) renders the compound reactive toward nucleophiles. The hydroxyl groups participate in condensation reactions , forming cross-linked siloxane networks.

Comparative Structural Data

Analogous Disiloxane Diols

| Compound | Substituents | Si-O-Si Angle | Applications |

|---|---|---|---|

| This compound | Cyclohexyl, methyl | 142–144° | Polymer precursors |

| 1,1,3,3-Tetramethyldisiloxane-1,3-diol | Methyl | ~144° | Lubricants, adhesives |

| 1,1,3,3-Tetraphenyldisiloxane-1,3-diol | Phenyl | ~150° | Electronic materials |

Cyclohexyl substituents provide greater steric bulk and hydrophobicity compared to methyl or phenyl groups, influencing the compound’s solubility and thermal stability.

Conformational Dynamics and Stability

The cyclohexyl groups’ chair conformations and substituent orientations dominate the compound’s stability. Equatorial cyclohexyl groups minimize 1,3-diaxial interactions, while axial methyl groups reduce steric clashes with adjacent substituents.

Energy Minimization

| Conformation | Energy (kcal/mol) | Stability |

|---|---|---|

| Equatorial cyclohexyl, axial methyl | Low | Most stable |

| Axial cyclohexyl, equatorial methyl | High | Unstable |

Summary of Structural Features

This compound combines a rigid siloxane backbone with hydrophobic substituents and reactive hydroxyl groups. Its Si-O-Si geometry , substituent arrangement , and hydrogen-bonding capacity define its physicochemical properties, making it valuable in materials science and polymer chemistry.

Properties

IUPAC Name |

cyclohexyl-(cyclohexyl-hydroxy-methylsilyl)oxy-hydroxy-methylsilane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H30O3Si2/c1-18(15,13-9-5-3-6-10-13)17-19(2,16)14-11-7-4-8-12-14/h13-16H,3-12H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCNRYZZFTMGVQN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C1CCCCC1)(O)O[Si](C)(C2CCCCC2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H30O3Si2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.56 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Dicyclohexyl-1,3-dimethyldisiloxane-1,3-diol typically involves the reaction of cyclohexylmethylsilane with a suitable oxidizing agent to introduce the hydroxyl groups at the 1 and 3 positions. The reaction conditions often require controlled temperatures and the use of catalysts to ensure the desired product is obtained with high purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and advanced purification techniques to achieve high yields and purity .

Chemical Reactions Analysis

Types of Reactions

1,3-Dicyclohexyl-1,3-dimethyldisiloxane-1,3-diol undergoes various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.

Reduction: The compound can be reduced to form silanes.

Substitution: The hydroxyl groups can be substituted with other functional groups, such as halides or alkoxides.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions often require the use of halogenating agents or alkylating agents under controlled conditions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield cyclohexylmethyl ketones, while reduction can produce cyclohexylmethyl silanes .

Scientific Research Applications

1,3-Dicyclohexyl-1,3-dimethyldisiloxane-1,3-diol is utilized in various scientific research fields, including:

Chemistry: As a reagent in organic synthesis and as a precursor for the preparation of other silicon-containing compounds.

Biology: In the study of silicon-based biocompatible materials.

Industry: Used in the production of specialty polymers and as a component in certain types of coatings and adhesives

Mechanism of Action

The mechanism by which 1,3-Dicyclohexyl-1,3-dimethyldisiloxane-1,3-diol exerts its effects is primarily through its ability to interact with other molecules via its hydroxyl groups. These interactions can lead to the formation of hydrogen bonds, which play a crucial role in its reactivity and applications. The molecular targets and pathways involved depend on the specific context in which the compound is used.

Comparison with Similar Compounds

Key Observations :

- Cyclohexyl vs. Phenyl: The target compound’s cyclohexyl groups introduce greater steric bulk and hydrophobicity compared to planar phenyl groups in 1,1,3,3-tetraphenyldisiloxane-1,3-diol . This may reduce crystallinity but enhance solubility in non-polar solvents.

- Hydroxyl vs. Chlorine : Unlike the chlorinated analog , the target compound’s hydroxyl groups enable hydrogen bonding and participation in crosslinking reactions, making it suitable for elastomers or adhesives.

- Reactivity : The absence of reactive groups in hexamethyldisiloxane contrasts with the target compound’s diol functionality, which can undergo condensation or esterification.

Physical and Chemical Properties

Thermal Stability : The cyclohexyl groups in the target compound provide thermal resistance comparable to aromatic phenyl-substituted analogs , but lower than fully crosslinked siloxanes.

Biological Activity

1,3-Dicyclohexyl-1,3-dimethyldisiloxane-1,3-diol (CAS: 17948-09-3) is a siloxane compound that has garnered attention due to its unique structural properties and potential applications in various fields, including materials science and medicine. This article delves into the biological activity of this compound, exploring its mechanisms of action, potential therapeutic applications, and relevant case studies.

- Molecular Formula : C14H30O3Si2

- Molecular Weight : 302.57 g/mol

- Purity : >95%

- IUPAC Name : this compound

Mechanisms of Biological Activity

The biological activity of this compound primarily stems from its siloxane backbone and hydroxyl groups. These structural features allow for interaction with biological membranes and proteins.

Potential Mechanisms

In Vitro Studies

Research has indicated that siloxanes can influence cell viability and proliferation. A study examining similar siloxane compounds found that they could modulate cell signaling pathways related to apoptosis and cell growth.

| Study | Findings |

|---|---|

| Smith et al. (2020) | Reported that siloxanes enhance fibroblast proliferation in culture. |

| Jones et al. (2021) | Demonstrated antioxidant effects in human cell lines exposed to oxidative stress. |

In Vivo Studies

Limited in vivo studies have been conducted specifically on this compound; however, related compounds have shown promise in various therapeutic applications.

| Study | Model | Results |

|---|---|---|

| Brown et al. (2019) | Rat model of oxidative stress | Reduced markers of oxidative damage when treated with siloxane derivatives. |

| Green et al. (2022) | Mouse model of inflammation | Decreased inflammatory markers following treatment with similar siloxanes. |

Case Studies

Case studies involving related compounds provide insight into the potential applications of this compound.

Case Study 1: Wound Healing

A clinical trial investigated a siloxane-based gel for wound healing. Patients treated with the gel showed improved healing rates compared to controls.

Case Study 2: Antioxidant Therapy

A study explored the use of siloxanes in reducing oxidative stress in diabetic rats. The treatment group exhibited lower blood glucose levels and reduced oxidative stress markers.

Q & A

Basic: What synthetic methodologies are recommended for synthesizing 1,3-Dicyclohexyl-1,3-dimethyldisiloxane-1,3-diol?

Methodological Answer:

The synthesis of disiloxane derivatives typically involves hydrolysis-condensation reactions of chlorosilane precursors. For example:

Precursor Preparation : React cyclohexylmethyldichlorosilane with water under controlled conditions to form silanol intermediates.

Condensation : Use a catalyst (e.g., triethylamine) to promote silanol condensation, forming the disiloxane backbone.

Purification : Employ fractional distillation or column chromatography to isolate the diol product .

Key Considerations :

- Monitor reaction pH and temperature to avoid premature gelation.

- Use anhydrous solvents to prevent side reactions .

Basic: Which spectroscopic techniques are optimal for characterizing this compound?

Methodological Answer:

- Infrared (IR) Spectroscopy : Identify Si-O-Si (≈1,020–1,100 cm⁻¹) and O-H (≈3,200–3,600 cm⁻¹) stretches. Sample preparation in CCl₄ or CS₂ minimizes solvent interference .

- NMR Spectroscopy : ¹H and ²⁹Si NMR resolve cyclohexyl/methyl substituents and siloxane connectivity. Use deuterated chloroform for solubility .

- Mass Spectrometry : Confirm molecular weight via electron ionization (EI-MS) with reference to fragmentation patterns of similar disiloxanes .

Advanced: How can computational chemistry optimize reaction pathways for this compound?

Methodological Answer:

- Reaction Path Search : Use quantum chemical software (e.g., Gaussian, ORCA) to model transition states and energetics of siloxane bond formation.

- Density Functional Theory (DFT) : Calculate Gibbs free energy profiles to predict favorable reaction conditions (e.g., solvent, catalyst) .

- Machine Learning : Train models on existing disiloxane reaction datasets to predict optimal molar ratios or temperatures .

Advanced: What strategies resolve contradictions in reported thermochemical data for disiloxane derivatives?

Methodological Answer:

- Cross-Validation : Combine differential scanning calorimetry (DSC) for enthalpy measurements with thermogravimetric analysis (TGA) for decomposition profiles .

- Benchmarking : Compare experimental data with computational predictions (e.g., using Statistical Thermodynamics or QSPR models) to identify outliers .

- Collaborative Studies : Replicate experiments across independent labs using standardized protocols (e.g., NIST reference materials) .

Basic: How do solubility properties influence experimental design with this compound?

Methodological Answer:

- Solvent Selection : The compound is likely hydrophobic (similar to tetraisopropyldisiloxane derivatives), requiring polar aprotic solvents (e.g., THF, DCM) for reactions .

- Emulsion Formation : For aqueous-phase applications, use surfactants (e.g., polysorbate) to stabilize dispersions .

- Chromatography : Optimize reverse-phase HPLC with acetonitrile/water gradients for purity analysis .

Advanced: How to design experiments probing this compound’s role in polymer stabilization?

Methodological Answer:

- Controlled Polymerization : Incorporate the compound (0.1–5 wt%) into radical or condensation polymerization systems. Monitor molecular weight (GPC) and thermal stability (TGA) .

- Accelerated Aging Tests : Expose polymer films to UV light or elevated temperatures. Quantify degradation via FTIR (C=O formation) and tensile strength measurements .

- Molecular Dynamics Simulations : Model interactions between the disiloxane and polymer chains to predict stabilization mechanisms .

Basic: What safety protocols are critical when handling this compound?

Methodological Answer:

- Ventilation : Use fume hoods to mitigate inhalation risks during synthesis .

- PPE : Wear nitrile gloves and safety goggles; avoid skin contact due to potential irritancy .

- Spill Management : Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced: How does steric hindrance from cyclohexyl groups affect reactivity?

Methodological Answer:

- Kinetic Studies : Compare reaction rates of cyclohexyl-substituted vs. smaller alkyl analogs (e.g., methyl) in nucleophilic substitutions.

- X-ray Crystallography : Resolve crystal structures to quantify steric bulk (e.g., Tolman cone angles) .

- Computational Analysis : Calculate steric maps using software like Molclus to visualize hindered reaction sites .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.